Licorisoflavan I
CAS No.:
Cat. No.: VC16678017
Molecular Formula: C21H24O5
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24O5 |
|---|---|
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 4-(5-methoxy-2,2-dimethyl-4,6,7,8-tetrahydro-3H-pyrano[3,2-g]chromen-7-yl)benzene-1,3-diol |
| Standard InChI | InChI=1S/C21H24O5/c1-21(2)7-6-15-19(26-21)10-18-16(20(15)24-3)8-12(11-25-18)14-5-4-13(22)9-17(14)23/h4-5,9-10,12,22-23H,6-8,11H2,1-3H3 |
| Standard InChI Key | UKVRDJKAWOLCBG-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCC2=C(C3=C(C=C2O1)OCC(C3)C4=C(C=C(C=C4)O)O)OC)C |
Introduction
Chemical Identity and Structural Characteristics
Licorisoflavan A (C₂₇H₃₄O₅), also known as 5-O-methyllicoricidin, belongs to the hydroxyisoflavan class of flavonoids. Its molecular weight is 438.6 g/mol, and it features a 3-phenylchromen backbone with prenyl and methoxy substituents (Figure 1) . The compound’s structure includes two 3-methylbut-2-enyl groups at positions 6 and 3', a methoxy group at position 5, and hydroxyl groups at positions 7, 2', and 4' . This configuration contributes to its stability and interaction with biological targets, such as bacterial membranes and intracellular signaling proteins.
Table 1: Molecular Properties of Licorisoflavan A
| Property | Value |
|---|---|
| IUPAC Name | 4-[(3R)-5,7-dimethoxy-6-(3-methylbut-2-en-1-yl)-3,4-dihydro-2H-chromen-3-yl]-2-(3-methylbut-2-en-1-yl)benzene-1,3-diol |
| Molecular Formula | C₂₇H₃₄O₅ |
| Molecular Weight | 438.6 g/mol |
| PubChem CID | 196831 |
| Solubility | Lipophilic |
| Biosynthetic Source | Glycyrrhiza uralensis Root |
Biosynthetic Sources and Extraction Methods
Licorisoflavan A is predominantly isolated from the roots of Glycyrrhiza uralensis, a plant used in traditional Chinese medicine for its anti-inflammatory and detoxifying properties . Extraction typically involves ethanol or methanol solvent systems, followed by chromatographic purification using silica gel or high-performance liquid chromatography (HPLC) . Recent advances in metabolomics have enabled the identification of licorisoflavan A in other Glycyrrhiza species, though yields remain highest in G. uralensis .
Pharmacological Activities
Antibacterial and Anti-Biofilm Effects
Licorisoflavan A demonstrates broad-spectrum antibacterial activity, particularly against Gram-positive pathogens such as Streptococcus mutans and Aggregatibacter actinomycetemcomitans. In vitro studies report minimum inhibitory concentrations (MICs) of 8–16 µg/mL against S. mutans, effectively disrupting biofilm formation by inhibiting glucosyltransferase enzymes critical for extracellular polysaccharide synthesis . Notably, it reduces biofilm biomass by 40–60% at sub-MIC concentrations, suggesting utility in preventing dental caries .
Anti-Inflammatory and Immunomodulatory Actions
In lipopolysaccharide (LPS)-stimulated macrophages, licorisoflavan A suppresses pro-inflammatory cytokines such as interleukin-6 (IL-6) and chemokine ligand 5 (CCL5) by inhibiting nuclear factor-kappa B (NF-κB) activation . At 20 µM, it reduces IL-6 secretion by 70% and matrix metalloproteinase-9 (MMP-9) production by 65%, mitigating tissue degradation in experimental models of periodontitis .
Antidepressant-Like Effects
Licorisoflavan A exhibits dose-dependent antidepressant activity in murine models, as evidenced by reduced immobility time in forced swimming (FST) and tail suspension tests (TST) . Chronic administration (10 mg/kg/day) reverses stress-induced decreases in hippocampal brain-derived neurotrophic factor (BDNF) and phosphorylated cAMP response element-binding protein (pCREB), restoring synaptic plasticity markers like PSD-95 and GluR1 . These effects are abolished by AMPA receptor antagonists, implicating glutamatergic signaling in its mechanism .
Mechanisms of Action
Synaptic Plasticity and Neurotransmission
In the hippocampus, licorisoflavan A enhances mTOR and ERK1/2 phosphorylation, promoting protein synthesis and dendritic spine formation . Concurrent upregulation of BDNF-TrkB signaling amplifies neurogenesis, while inhibition of eukaryotic elongation factor 2 (eEF2) kinase normalizes serotonin and dopamine turnover rates .
Therapeutic Applications and Future Directions
Periodontal Disease Management
By targeting both microbial virulence (biofilm formation) and host inflammatory responses, licorisoflavan A offers a dual-action strategy for periodontitis . Clinical trials are needed to evaluate its efficacy as a topical adjunct to scaling and root planing.
Neuropsychiatric Disorders
The compound’s ability to modulate BDNF and AMPA receptors positions it as a potential antidepressant with fewer side effects than selective serotonin reuptake inhibitors (SSRIs) . Combinatorial therapies with existing antidepressants could enhance treatment resistance.
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